Perfluorophenyl,1-4-diboronic acid
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Overview
Description
Perfluorophenyl,1-4-diboronic acid: is a chemical compound with the molecular formula C6H4B2F4O4 and a molecular weight of 237.71 g/mol . It is a solid powder that is soluble in some organic solvents such as dimethyl sulfoxide and dimethylformamide . This compound is used as an important reagent and intermediate in organic synthesis, particularly in the synthesis of ligands containing phenyl and boron groups .
Mechanism of Action
Target of Action
Perfluorophenyl,1-4-diboronic acid is a key reagent and intermediate in organic synthesis . It is used to synthesize compounds containing phenyl and boron groups . The primary targets of this compound are these phenyl and boron-containing compounds .
Mode of Action
This compound interacts with its targets through a process known as cross-linking polymerization . It also participates in catalyst reactions and chemical vapor deposition . The interaction of this compound with its targets results in the formation of new compounds .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of phenyl and boron-containing compounds . The downstream effects of these pathways include the production of new compounds through cross-linking polymerization, catalyst reactions, and chemical vapor deposition .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide . This solubility can impact the bioavailability of this compound, as it may influence how well the compound is absorbed and distributed within a system .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new phenyl and boron-containing compounds . These new compounds are the result of the cross-linking polymerization, catalyst reactions, and chemical vapor deposition that this compound participates in .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Perfluorophenyl,1-4-diboronic acid are largely derived from its boronic acid groups. These groups can form reversible covalent complexes with diols and strong Lewis bases . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Given its boronic acid groups, it may interact with cellular components that contain diols, potentially influencing cell function
Molecular Mechanism
Its boronic acid groups can form reversible covalent complexes with diols and strong Lewis bases , which could potentially influence various biochemical processes. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Metabolic Pathways
Given its boronic acid groups, it may interact with enzymes or cofactors that process diols
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing Perfluorophenyl,1-4-diboronic acid involves the reaction of boron lithium with fluorophenyl bromide or fluorochloride . The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Perfluorophenyl,1-4-diboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other boronic acid derivatives.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized boronic acids .
Scientific Research Applications
Chemistry: Perfluorophenyl,1-4-diboronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of ligands for catalysis and in cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying boron-related biochemical processes.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is also employed in the development of sensors and electronic devices .
Comparison with Similar Compounds
- Phenylboronic acid
- Ortho-phenylenediboronic acid
- Meta-phenylenediboronic acid
- Para-phenylenediboronic acid
- Thiophene-2,5-diboronic acid
- Pyridine-3,5-diboronic acid
Comparison: Perfluorophenyl,1-4-diboronic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity compared to non-fluorinated boronic acids . This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
IUPAC Name |
(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMHMVKSMSUKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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